molecular formula C30H58Fe2O3 B3339882 3-Ferrocenylpropionic anhydride CAS No. 132098-76-1

3-Ferrocenylpropionic anhydride

Cat. No.: B3339882
CAS No.: 132098-76-1
M. Wt: 578.5 g/mol
InChI Key: BIOLHMAYBKVPHI-UHFFFAOYSA-N
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Description

This organometallic complex combines cyclopenta-1,3-diene (a conjugated cyclic diene) with a bifunctional ester ligand (3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate) coordinated to an iron(II) center. The structure likely forms a metallocene-like framework, where the cyclopentadienyl (Cp) ligands stabilize the metal via π-bonding. Such complexes are notable for their electronic delocalization and redox activity, making them relevant in catalysis, materials science, and pharmaceuticals .

Properties

CAS No.

132098-76-1

Molecular Formula

C30H58Fe2O3

Molecular Weight

578.5 g/mol

IUPAC Name

carbanide;bis(cyclopentane);3-cyclopentylpropanoyl 3-cyclopentylpropanoate;bis(iron(2+))

InChI

InChI=1S/C16H26O3.2C5H10.4CH3.2Fe/c17-15(11-9-13-5-1-2-6-13)19-16(18)12-10-14-7-3-4-8-14;2*1-2-4-5-3-1;;;;;;/h13-14H,1-12H2;2*1-5H2;4*1H3;;/q;;;4*-1;2*+2

InChI Key

BIOLHMAYBKVPHI-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCC(=O)OC(=O)CCC2=C[CH-]C=C2.[Fe+2].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The key steps include:

    Large-scale Cracking: Industrial cracking of dicyclopentadiene to produce cyclopentadiene.

    Bulk Reaction: Reacting cyclopentadiene with iron salts in large reactors, ensuring proper mixing and temperature control to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl iron complexes with different oxidation states, while reduction may produce simpler iron-cyclopentadiene complexes .

Scientific Research Applications

Chemical Properties and Structure

Cyclopenta-1,3-diene is a cyclic diene with the molecular formula C5H6C_5H_6 and a molecular weight of approximately 66.10 g/mol. It exhibits unique reactivity due to its conjugated double bonds, making it a valuable intermediate in organic synthesis. The presence of iron(2+) in the compound enhances its catalytic properties, allowing for various transformations in organic reactions.

Organic Synthesis

Cyclopenta-1,3-diene serves as a versatile building block in organic synthesis. Its ability to undergo Diels-Alder reactions makes it useful for constructing complex cyclic structures. The compound can react with various dienophiles to form substituted cyclohexenes, which are important intermediates in pharmaceuticals and agrochemicals.

Key Reactions:

  • Diels-Alder Reactions: Cyclopenta-1,3-diene can react with electron-deficient alkenes to form cyclohexene derivatives.
  • Functionalization: The compound can be further functionalized to introduce various substituents that enhance its utility in synthetic chemistry.

Materials Science

The incorporation of cyclopenta-1,3-diene into polymer matrices has been explored for developing new materials with enhanced properties. For instance, polymers derived from cyclopentadiene exhibit improved thermal stability and mechanical strength.

Applications in Materials:

  • Thermosetting Resins: Cyclopentadiene-based resins are used in coatings and adhesives due to their excellent adhesion properties.
  • Composite Materials: The addition of cyclopentadiene derivatives can enhance the performance of composite materials used in aerospace and automotive applications.

Catalysis

The iron(2+) complex of cyclopenta-1,3-diene has been studied for its catalytic properties in various reactions. Iron complexes are known for their ability to facilitate oxidation and reduction reactions under mild conditions.

Catalytic Applications:

  • Hydrogenation Reactions: Iron complexes can catalyze the hydrogenation of alkenes and alkynes, providing a more sustainable approach compared to traditional metal catalysts.
  • Cross-Coupling Reactions: The use of cyclopentadienyl iron complexes has been reported in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Case Study 1: Diels-Alder Reaction

A study demonstrated the efficacy of cyclopenta-1,3-diene in Diels-Alder reactions with maleic anhydride. The reaction yielded high selectivity for the formation of bicyclic compounds, showcasing the utility of this compound in synthesizing complex organic molecules .

Case Study 2: Polymer Development

Research on cyclopentadiene-derived polymers indicated that these materials exhibited superior thermal stability compared to conventional polymers. This property was attributed to the unique structure and bonding characteristics of the cyclopentadiene moiety .

Case Study 3: Catalytic Hydrogenation

An investigation into iron(2+) complexes revealed their potential as catalysts for selective hydrogenation processes. These catalysts operated efficiently under mild conditions, demonstrating lower environmental impact compared to traditional noble metal catalysts .

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) exerts its effects involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Key Features Applications References
Target Iron(II) Complex Dual Cp ligands (1,3- and 1,4-diene esters), Fe²⁺ center Potential redox catalysis, drug delivery
Ferroquine (SR97193) Ferrocenyl-linked 4-aminoquinoline, Fe²⁺ Antimalarial (Phase I trials)
Benzocyclopenta-1,3-diene (Indene) 8π-electron system, planar conformation Ziegler-Natta catalysts, organic synthesis
1,4-bis(2-(Cp)ethyl)cyclopenta-1,3-diene [CCD] Heteroatom-substituted Cp rings (S, NH, O) Optoelectronics, charge-transfer materials
Cyclopenta-1,3-diene/Fe⁴⁺ Complex Fe⁴⁺ center, Cp ligands High-valent catalysis (hypothetical)
  • Conjugation: Unlike nonconjugated cyclohexa-1,4-dienes, cyclopenta-1,3-diene derivatives exhibit π-conjugation, stabilizing radical intermediates and enabling ESR-detectable spin states (e.g., cation radicals with hyperfine coupling constants of 1.16 for H1,4 in cyclopenta-1,3-diene) .

Functional and Application Comparisons

  • Pharmaceutical Relevance :

    • Ferroquine leverages the Fe²⁺ center to disrupt hemozoin formation in malaria parasites, whereas the target compound’s ester groups may enable prodrug strategies or lipid-targeted therapies .
    • Lead compounds like triphenyllead*-Cp derivatives (e.g., [12291-01-9]) highlight structural parallels but differ in toxicity and bioactivity due to Pb²⁺ vs. Fe²⁺ .
  • Catalytic and Material Utility :

    • Indene-based catalysts (e.g., Ziegler-Natta systems) rely on Cp ligands for olefin polymerization, but the target compound’s ester substituents could modify steric and electronic profiles for asymmetric catalysis .
    • CCD derivatives with heteroatoms (S, NH, O) exhibit tunable HOMO-LUMO gaps (e.g., CCD-S: 3.2 eV vs. CCD-O: 4.1 eV), suggesting the target complex may similarly modulate optoelectronic properties .

Research Findings and Data

Spectroscopic and Computational Insights

  • ESR Data : Cyclopenta-1,3-diene cation radicals show distinct hyperfine splitting (H1,4: 1.16; H2,3: 0.35), contrasting with hexamethylcyclopenta-1,3-diene’s delocalized spin density (6H(β): 0.40) . These data suggest substituents in the target compound may localize or redistribute spin states.
  • NMR Trends : Cyclopentadienyl protons in analogous Fe complexes resonate at δ 4.5–5.5 ppm, while ester carbonyls appear near δ 170–175 ppm in ¹³C NMR, aiding structural validation .

Stability and Reactivity

  • The Fe²⁺ center in the target complex likely exhibits greater redox stability than Fe⁴⁺ analogs (e.g., [69782-60-1]), which may disproportionate under ambient conditions .
  • Ester groups could hydrolyze under acidic/basic conditions, necessitating protective formulations for pharmaceutical use .

Biological Activity

Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) is a complex organometallic compound characterized by its unique structure comprising cyclopentadiene rings and iron(II) ions. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and bioinorganic research.

  • Chemical Formula : C16H18FeO3
  • Molecular Weight : 306.21 g/mol
  • CAS Number : 132098-76-1

The biological activity of this compound is primarily attributed to its coordination chemistry and ability to participate in electron transfer reactions. The iron(2+) ion plays a crucial role in mediating various biochemical pathways, including:

  • Diels-Alder Reactions : The compound can undergo Diels-Alder reactions, which are significant in organic synthesis and drug development.
  • Oxidative Stress Induction : Similar compounds have shown the capacity to induce oxidative stress in cells, leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have indicated that cyclopenta-1,3-diene derivatives exhibit promising anticancer activity. For instance:

  • Apoptosis Induction : Research demonstrated that cyclopenta-2,4-diene derivatives can induce apoptosis in MCF-7 breast cancer cells through increased reactive oxygen species (ROS) levels and activation of caspases .
StudyCell LineMechanismFindings
MCF-7ROS InductionIncreased apoptosis via caspase activation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : In vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains, suggesting potential applications as a novel antimicrobial agent .
StudyOrganism TestedResult
Various BacteriaSignificant growth inhibition observed

Biochemical Pathways

The biological activity of cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) is influenced by several biochemical pathways:

  • Cellular Signaling : The compound may interact with cellular signaling pathways involved in cell proliferation and apoptosis.
  • Metal Ion Coordination : The iron(2+) ion facilitates interactions with biomolecules, enhancing the compound's reactivity.

Case Study 1: Anticancer Activity

A study conducted on cyclopenta-2,4-diene derivatives showed that they could significantly reduce cell viability in breast cancer cell lines by inducing oxidative stress .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of cyclopentadiene derivatives highlighted their effectiveness against resistant bacterial strains, paving the way for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing cyclopenta-1,3-diene derivatives and their iron(2+) complexes?

  • Methodology:

  • Electron Spin Resonance (ESR): Effective for detecting paramagnetic iron(2+) centers and radical intermediates. For example, cyclopenta-diene radical ions exhibit distinct hyperfine splitting patterns, as shown in ESR studies of similar systems .
  • UV-Vis Spectroscopy: Measures electronic transitions in iron-coordinated systems, particularly charge-transfer bands.
  • Density Functional Theory (DFT): Used to model electronic structures (e.g., HOMO-LUMO gaps) and validate experimental spectra. Computational workflows from studies on 1,4-bis(cyclopenta-dienyl) derivatives provide templates .

Q. How can researchers synthesize and functionalize cyclopenta-1,3-diene-based ligands for iron coordination?

  • Methodology:

  • Esterification: Propanoate ester linkages (e.g., 3-cyclopenta-dienylpropanoate) can be formed via Steglich esterification or acyl chloride reactions.
  • Heteroatom Substitution: Replace hydrogen atoms in cyclopenta-diene rings with sulfur, nitrogen, or oxygen to modify ligand electronic properties. Substitution strategies are detailed in studies on CCD-S, CCD-NH, and CCD-O derivatives .
  • Iron Coordination: Use Fe²⁺ salts (e.g., FeCl₂) under inert conditions to avoid oxidation. Monitor coordination via IR spectroscopy (C=O stretch shifts) or Mössbauer spectroscopy for iron oxidation states.

Advanced Research Questions

Q. How do heteroatom substitutions (S, N, O) in cyclopenta-diene derivatives influence their electronic and optical properties?

  • Methodology:

  • Computational Analysis: Perform DFT and time-dependent DFT (TD-DFT) to calculate HOMO-LUMO gaps, polarizability, and absorption spectra. Studies on CCD-based molecules show sulfur substitutions reduce band gaps, while oxygen increases polarity .
  • Experimental Validation: Compare computational predictions with UV-Vis and fluorescence spectroscopy. For example, CCD-S derivatives exhibit red-shifted absorption due to lower LUMO energies .
    • Data Table:
HeteroatomHOMO-LUMO Gap (eV)Absorption Peak (nm)
Sulfur3.2420
Nitrogen3.8380
Oxygen4.1350
Values are illustrative based on findings from heteroatom-substituted CCD derivatives .

Q. What mechanisms explain electron density redistribution in cyclopenta-diene radicals upon iron(2+) coordination?

  • Methodology:

  • ESR Spectroscopy: Quantify spin density distribution in radical intermediates. For cyclopenta-diene cations, ESR data show higher spin density at H1,4 positions (1.16) vs. H2,3 (0.35), indicating localized reactivity .
  • DFT-Calculated Electron Densities: Map Mulliken charges or electrostatic potentials to identify nucleophilic/electrophilic sites. Iron coordination polarizes electron density toward the metal center, altering radical stability .

Q. How can researchers resolve contradictions between experimental and computational data for cyclopenta-diene-iron systems?

  • Methodology:

  • Error Source Analysis: Compare computational parameters (e.g., basis sets, solvation models) with experimental conditions. For example, gas-phase DFT calculations may overlook solvent effects observed in UV-Vis spectra.
  • Hybrid Approaches: Combine semi-empirical methods (e.g., ZINDO) with experimental spectroscopy to refine electronic transition predictions .

Key Considerations for Experimental Design

  • Sample Purity: Use HPLC or GC-MS to verify ligand purity (>98%) before metal coordination, as impurities can distort spectroscopic results .
  • Paramagnetic Challenges: For iron(2+) complexes, use low-temperature ESR or solid-state NMR to mitigate signal broadening.
  • Computational Reproducibility: Cross-validate DFT results using multiple software packages (e.g., Gaussian, ORCA) and benchmark against crystallographic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ferrocenylpropionic anhydride
Reactant of Route 2
3-Ferrocenylpropionic anhydride

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